tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of a tert-butyl group, a methoxypyridine ring, and a carbamate functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-methoxypyridine-2-methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays. It can also be used to modify biomolecules for various applications .
Medicine: It can be used to develop prodrugs that release active compounds under specific conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The methoxypyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate
Comparison: tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of a methoxy group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets .
Biological Activity
Tert-butyl ((3-methoxypyridin-2-yl)methyl)carbamate is an organic compound characterized by its unique structural features, including a tert-butyl group and a methoxypyridine moiety. The compound's molecular formula is C11H16N2O3 with a molecular weight of approximately 239.28 g/mol. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound exhibits binding affinity with various enzymes and receptors, which may inhibit their activity. Such interactions are crucial for understanding its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development.
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains.
- Neuroprotective Effects : Similar compounds have shown protective effects against neurodegenerative conditions, possibly due to their ability to modulate amyloid beta aggregation, a hallmark of Alzheimer's disease .
- Anticancer Potential : The compound's structural similarities to other biologically active carbamates suggest potential anticancer properties. For instance, related compounds have demonstrated antiproliferative effects against various cancer cell lines .
Structure-Activity Relationships
The structure of this compound allows for diverse reactivity and biological interactions. The presence of both methoxy and carbamate groups is significant for its biochemical properties. Comparative studies with similar compounds reveal that modifications in the pyridine ring can significantly alter biological activity:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate | C12H16N2O3 | Contains a cyano group, enhancing reactivity |
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate | C12H16BrN2O3 | Incorporates bromine, potentially altering biological activity |
Tert-butyl N-[1-(4-pyridyl)methyl]carbamate | C12H16N2O3 | Features a different pyridine substitution pattern |
The unique arrangement of functional groups in this compound may confer distinct biochemical properties compared to these derivatives.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Neuroprotection Against Amyloid Beta : In a study evaluating neuroprotective agents, compounds structurally related to this compound showed moderated protective activity in astrocytes stimulated with amyloid beta 1-42. This suggests that similar structures may mitigate neurodegeneration associated with Alzheimer's disease .
- Antiproliferative Activity : Research on carbamate derivatives has demonstrated significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These findings indicate that this compound could be further investigated for its potential as an anticancer agent .
Properties
IUPAC Name |
tert-butyl N-[(3-methoxypyridin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-10(16-4)6-5-7-13-9/h5-7H,8H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWSSHQIDJORIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=N1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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